molecular formula C16H15N3O3S B2685427 N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide CAS No. 38501-68-7

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide

Cat. No.: B2685427
CAS No.: 38501-68-7
M. Wt: 329.37
InChI Key: WWAZFJJORZCDMI-UHFFFAOYSA-N
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Description

“N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide” is a derivative of quinazolin-4 (3H)-one . Quinazolin-4 (3H)-one derivatives have been synthesized with the aim of developing potent analgesic, anti-inflammatory, and antimicrobial agents .


Synthesis Analysis

The compound was synthesized by adding appropriate aromatic/heterocyclic aldehydes in fraction with the well stirred mixture of 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and a few drops of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound was characterized by FT-IR, 1H-NMR, and mass spectroscopy .

Scientific Research Applications

Microwave-Assisted Cleavage of Methyl Phenyl Ethers

A novel microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using neat methanesulfonic acid illustrates the compound's utility in synthesizing desmethyl precursors and removing protecting groups, valuable in radiochemistry and for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Structural Study of Nimesulide Triazole Derivatives

The crystal structure analysis of nimesulide triazole derivatives, which are chemically related, reveals the effect of substitution on supramolecular assembly, showing the significance of N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide in developing new pharmaceutical compounds with improved efficacy (Dey et al., 2015).

Synthesis and Anti-Acetylcholinesterase Activity

The compound's application extends to the synthesis and evaluation of its anti-acetylcholinesterase activity, showcasing its potential in therapeutic interventions for diseases characterized by acetylcholine esterase dysfunction, such as Alzheimer's disease (Holan, Virgona, & Watson, 1997).

Metal Mediated Inhibition of Methionine Aminopeptidase

In the context of enzymatic inhibition, quinolinyl sulfonamides, similar in structure, have been identified as potent methionine aminopeptidase (MetAP) inhibitors. Their activity demonstrates the compound's potential in influencing metalloenzyme function, relevant for antibacterial and anticancer research (Huang et al., 2006).

Synthesis of New Tridentate Iminooxime Ligands

Research into ligand synthesis has seen the development of new tridentate iminooxime ligands for Co(III) complexes, indicating the compound's role in advancing coordination chemistry and potential applications in catalysis and material science (Mutlu & Irez, 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of novel NSAIDs . More research is needed to fully understand its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZFJJORZCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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